molecular formula C19H17N3O3S B2697200 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-35-8

5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Número de catálogo: B2697200
Número CAS: 672949-35-8
Peso molecular: 367.42
Clave InChI: CXMQRPUIYHYRAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties

Métodos De Preparación

The synthesis of 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-c]quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with benzylthiol.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the quinazoline core or the benzylsulfanyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of imidazoquinazoline, including 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, exhibit promising anticancer properties. Similar compounds have been shown to target specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain imidazoquinazolines can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies on related quinazoline derivatives have shown effectiveness against a range of bacterial and fungal strains. For example, compounds with similar functionalities have been evaluated for their antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition compared to standard antibiotics . The presence of the benzylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for characterization and confirmation of the compound's structure.

Study on Anticancer Activity

In one study, researchers synthesized several imidazoquinazoline derivatives and assessed their anticancer activity in vitro. The results indicated that certain derivatives significantly inhibited the proliferation of human cancer cell lines, suggesting that modifications to the benzylsulfanyl group could enhance bioactivity .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of quinazoline derivatives similar to this compound. The study utilized agar diffusion methods to evaluate the efficacy against various pathogens. The findings revealed that specific structural modifications led to enhanced antibacterial activity against resistant strains, highlighting the compound's potential as a lead in drug development .

Comparación Con Compuestos Similares

Similar compounds include other quinazoline derivatives, such as:

Compared to these compounds, 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one may offer unique advantages in terms of its specific molecular interactions and potential for reduced side effects.

Actividad Biológica

5-(Benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the available literature on its biological activity, including synthesis, pharmacological effects, and structure-activity relationships.

  • Molecular Formula : C19H17N3O3S
  • Molar Mass : 367.42 g/mol
  • CAS Number : 672949-35-8

Synthesis and Structural Insights

The compound can be synthesized through various methods involving the reaction of benzyl sulfide with quinazolinone derivatives. The structure features an imidazo[1,2-c]quinazolinone core, which is known for its diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of quinazolinone exhibit notable anticancer properties. A study on quinazolinone-based compounds highlighted their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells. Notably, compounds similar to this compound showed low toxicity towards non-cancerous HEK293 cells while maintaining effectiveness against cancer cells.

CompoundCell LineIC50 (µM)
9bMCF-710.73 ± 1.17
4aMDA-MB-23122.47 ± 2.00
4cHepG224.04 ± 1.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds as therapeutic agents against cancer.

Antiviral Activity

Recent studies have also explored the antiviral potential of quinazolinone derivatives against SARS-CoV-2. The compound's ability to inhibit the SARS-CoV-2 3CL protease was particularly noted:

  • Inhibition Assay : Compounds were screened at a concentration of 50 µM, revealing several candidates with over 50% inhibition of the protease.
  • Molecular Docking Studies : Docking simulations indicated that compound interactions with key amino acids at the active site of the protease could lead to effective inhibition, with hydrogen bonds forming between crucial residues such as His41 and Cys145.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents : The presence of methoxy groups at positions 8 and 9 enhances solubility and bioavailability.
  • Sulfur Atom : The benzylsulfanyl group may contribute to improved binding affinity due to potential interactions with biological targets.
  • Core Structure : The imidazo[1,2-c]quinazolinone framework is essential for maintaining biological activity across various derivatives.

Case Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on a series of quinazolinone derivatives to assess their cytotoxic effects on different cancer cell lines. The results indicated that while most compounds exhibited low toxicity towards normal cells, they effectively inhibited cancer cell proliferation.

Case Study 2: Antiviral Screening

In a screening for antiviral activity against SARS-CoV-2, several quinazolinone derivatives were tested for their ability to inhibit viral replication through protease inhibition. Compound 9b emerged as a leading candidate due to its favorable IC50 value and docking results.

Propiedades

IUPAC Name

5-benzylsulfanyl-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-15-8-13-14(9-16(15)25-2)20-19(22-10-17(23)21-18(13)22)26-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMQRPUIYHYRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.